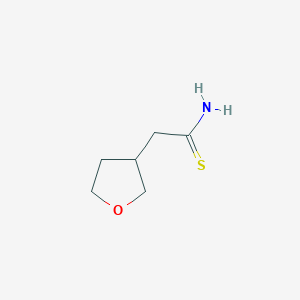
2-(Tetrahydrofuran-3-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-3-yl)ethanethioamide is an organic compound that features a tetrahydrofuran ring attached to an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-3-yl)ethanethioamide typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of tetrahydrofuran derivatives followed by subsequent reactions to introduce the ethanethioamide group. Specific catalysts and reaction conditions are employed to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioamide group to other functional groups.
Reduction: Reducing agents can be used to modify the thioamide group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(Tetrahydrofuran-3-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrofuran-3-yl)ethanamine: This compound is similar in structure but contains an amine group instead of a thioamide group.
2-(Tetrahydrofuran-3-yl)ethanol: This compound features a hydroxyl group in place of the thioamide group.
Uniqueness
2-(Tetrahydrofuran-3-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where thioamide functionality is desired .
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
2-(oxolan-3-yl)ethanethioamide |
InChI |
InChI=1S/C6H11NOS/c7-6(9)3-5-1-2-8-4-5/h5H,1-4H2,(H2,7,9) |
InChI Key |
LJWDTTZWZXTRLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



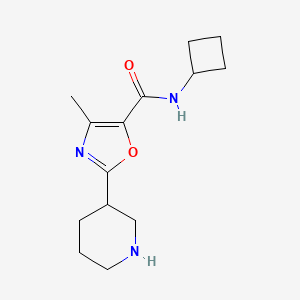
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
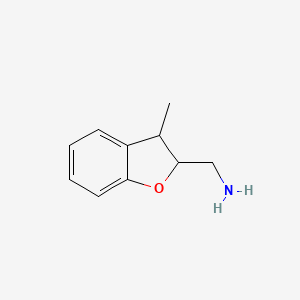
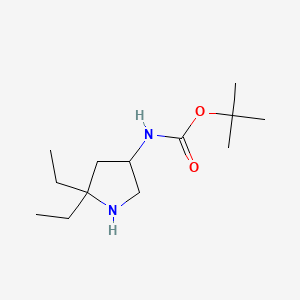

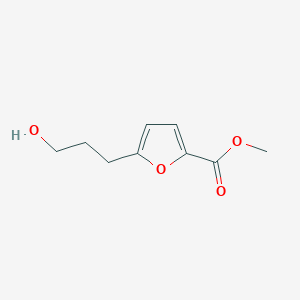

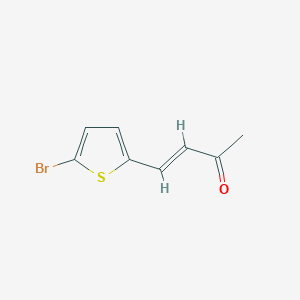
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
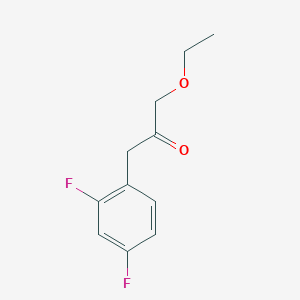

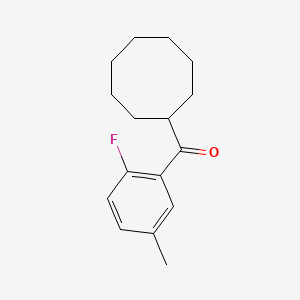
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
